REACTION_SMILES
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[Br:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[OH:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[nH:9][c:10](-[c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)[c:11](-[c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[n:12]2)[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10](-[c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)[c:11](-[c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[nH:12]2)[cH:6][cH:7]1)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(-c2nc(-c3ccccc3)c(-c3ccccc3)[nH]2)cc1
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Name
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Type
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product
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Smiles
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CCCCCCCCOc1ccc(-c2nc(-c3ccccc3)c(-c3ccccc3)[nH]2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |